

Viniferol D: A Technical Overview of its Physicochemical Properties and Biological Potential

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Compound of Interest

Compound Name: *Viniferol D*

Cat. No.: *B1665484*

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Introduction

Viniferol D is a complex polyphenolic compound classified as a stilbenetrimer, a resveratrol oligomer. First isolated from the stems of the grapevine *Vitis vinifera* 'Kyohou', it represents a class of natural products of significant interest to the scientific community.^{[1][2]} Stilbenoids, in general, are recognized for a wide array of biological activities, and their oligomeric forms often exhibit unique and potent effects. This technical guide provides a detailed summary of the known physicochemical properties of (+)-**Viniferol D**, methodologies for its isolation and analysis, and insights into its potential therapeutic applications, particularly as an antiviral agent.

Physicochemical Properties of Viniferol D

Viniferol D is a white amorphous powder.^[1] Its structural complexity, arising from the oxidative coupling of three resveratrol units, results in distinct chemical and physical characteristics. The quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₄₂ H ₃₂ O ₉	[1]
Molecular Weight	680.7 g/mol	[1]
Appearance	White Amorphous Powder	[1]
Purity	>97% (as per commercial suppliers)	
CAS Number	625096-18-6	
Optical Rotation	[α] _D ²⁵ +89.5° (c 0.33, MeOH)	[1]
Melting Point	Not reported in available literature.	
Solubility	Soluble in methanol, acetone, ethyl acetate. Poorly soluble in water.	Inferred from isolation protocols[1] and general stilbenoid properties.

Spectroscopic Data for Structural Elucidation

The structure of **Viniferol D** was determined through extensive spectroscopic analysis, primarily High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

- Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).
- Result: The analysis established the molecular formula as C₄₂H₃₂O₉, consistent with a resveratrol trimer.[1]

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides the foundational data for the structural assignment of **Viniferol D**. The spectrum was recorded in Methanol-d₄. The detailed assignments reveal the presence of three distinct resveratrol units and their complex linkages, including a characteristic dihydrobenzofuran moiety and a bicyclo[5.3.0]decane ring system.[1]

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity & Coupling Constant (J) in Hz
H-2a, 6a	7.10	d, J = 8.8
H-3a, 5a	6.69	d, J = 8.8
H-7a	6.02	d, J = 2.9
H-8a	4.27	d, J = 2.9
H-12a, 14a	6.30	d, J = 2.2
H-16a	6.11	t, J = 2.2
H-2b, 6b	6.94	d, J = 8.8
H-3b, 5b	6.52	d, J = 8.8
H-7b	5.12	br s
H-8b	4.18	d, J = 11.7
H-12b	6.25	d, J = 2.2
H-14b	6.41	d, J = 2.2
H-2c, 6c	6.69	d, J = 8.8
H-3c, 5c	6.54	d, J = 8.8
H-7c	4.30	d, J = 9.9
H-8c	2.87	dd, J = 11.7, 9.9
H-11c	5.99	s

Data sourced from Takaya et al., HETEROCYCLES, Vol. 60, No. 6, 2003.[\[1\]](#)

Experimental Protocols

Isolation and Purification of (+)-Viniferol D

The following protocol is based on the methodology described by Takaya et al. for the first isolation of **Viniferol D** from the stems of *Vitis vinifera* 'Kyohou'.[\[1\]](#)

- Extraction:
 - Air-dried and chipped stems of *Vitis vinifera* 'Kyohou' are extracted with acetone at room temperature.
 - The acetone extract is concentrated under reduced pressure to yield a crude residue.
 - The residue is then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble portion, containing the stilbenoids, is retained.
- Initial Chromatographic Separation:
 - The EtOAc-soluble fraction is subjected to column chromatography on silica gel.
 - Elution is performed with a stepwise gradient of increasing methanol (MeOH) in chloroform (CHCl_3). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Purification by Sephadex Column:
 - Fractions containing **Viniferol D** are combined and further purified by column chromatography on Sephadex LH-20.
 - The column is eluted with a suitable solvent mixture, such as CHCl_3 -MeOH (1:1), to separate compounds based on size and polarity.
- Reversed-Phase Chromatography:
 - Further purification is achieved using reversed-phase (C8) silica gel column chromatography.
 - A gradient of MeOH in water is used as the mobile phase to separate closely related stilbenoids.
- Final Purification by Preparative TLC:
 - The final purification step involves preparative Thin Layer Chromatography (TLC).

- The semi-purified fraction is applied to a silica gel plate and developed with a solvent system like CHCl_3 -MeOH- H_2O .
- The band corresponding to **Viniferol D** is scraped from the plate and the compound is eluted from the silica with a polar solvent (e.g., acetone or methanol) to yield pure, amorphous (+)-**Viniferol D**.

Representative Protocol: Anti-Hepatitis C Virus (HCV) NS3 Helicase Inhibition Assay

While **Viniferol D** is suggested to possess anti-HCV activity, specific studies detailing its mechanism are not widely available. However, related oligostilbenoids have been shown to inhibit the HCV NS3 helicase, a crucial enzyme for viral replication. The following is a representative protocol for such an assay.

- Assay Principle: The assay measures the ability of a compound to inhibit the unwinding of a double-stranded RNA (dsRNA) substrate by the HCV NS3 helicase enzyme. This is often detected using a fluorescence resonance energy transfer (FRET)-based method.
- Materials:
 - Recombinant HCV NS3 helicase domain.
 - FRET-based RNA substrate: A short dsRNA oligonucleotide with a fluorescent reporter (e.g., FAM) on one strand and a quencher (e.g., TAMRA) on the other. In its double-stranded form, the quencher suppresses the reporter's fluorescence.
 - Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl_2 , DTT, and ATP.
 - **Viniferol D** stock solution (dissolved in DMSO).
 - Microplate reader capable of fluorescence detection.
- Procedure:
 - In a 96-well or 384-well microplate, add the assay buffer.

- Add serial dilutions of **Viniferol D** (or control inhibitor) to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
 - Add the FRET-labeled dsRNA substrate to all wells and incubate briefly.
 - Initiate the reaction by adding the NS3 helicase enzyme to the wells (except the no-enzyme control).
 - Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths for the fluorophore. As the helicase unwinds the dsRNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
- Data Analysis:
 - Calculate the initial rate of the reaction for each concentration of **Viniferol D**.
 - Normalize the rates relative to the DMSO control (100% activity).
 - Plot the percent inhibition versus the logarithm of the **Viniferol D** concentration and fit the data to a dose-response curve to determine the IC_{50} value (the concentration at which 50% of enzyme activity is inhibited).

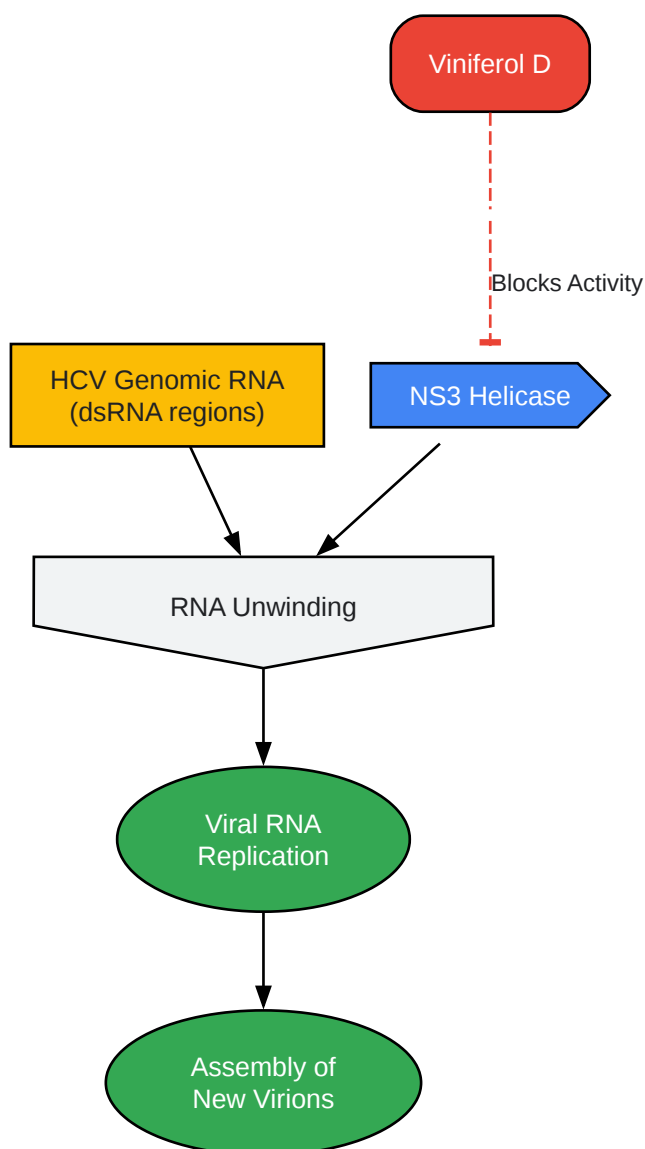
Visualizations

The following diagrams illustrate key workflows and proposed mechanisms related to **Viniferol D**.



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Caption: Workflow for the isolation and purification of (+)-**Viniferol D**.



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Caption: Proposed mechanism of anti-HCV action for **Viniferol D**.

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